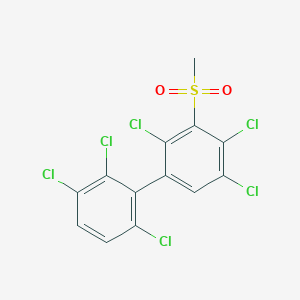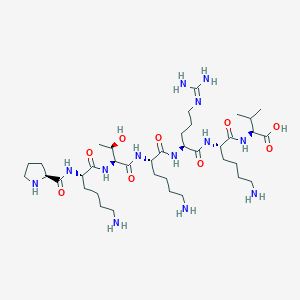
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is a synthetic peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine have numerous scientific research applications, including:
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating peptide interactions with proteins, nucleic acids, and cell membranes.
Medicine: Developing peptide-based drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: Using peptides in biotechnology applications, such as enzyme inhibitors, diagnostic tools, and biosensors.
Mecanismo De Acción
The mechanism of action of peptides like L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine depends on their specific biological activity. Generally, peptides can interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-valine: A similar peptide without the diaminomethylidene modification.
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-L-ornithyl-L-lysyl-L-leucine: A similar peptide with leucine instead of valine.
Uniqueness
L-Prolyl-L-lysyl-L-threonyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valine is unique due to the presence of the diaminomethylidene group, which may confer specific biological activities or chemical properties not found in other similar peptides.
Propiedades
Número CAS |
488090-49-9 |
|---|---|
Fórmula molecular |
C38H73N13O9 |
Peso molecular |
856.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C38H73N13O9/c1-22(2)29(37(59)60)50-34(56)26(13-5-8-18-40)47-33(55)28(16-11-21-45-38(42)43)48-32(54)25(12-4-7-17-39)49-36(58)30(23(3)52)51-35(57)27(14-6-9-19-41)46-31(53)24-15-10-20-44-24/h22-30,44,52H,4-21,39-41H2,1-3H3,(H,46,53)(H,47,55)(H,48,54)(H,49,58)(H,50,56)(H,51,57)(H,59,60)(H4,42,43,45)/t23-,24+,25+,26+,27+,28+,29+,30+/m1/s1 |
Clave InChI |
JWLSAYKCFDSLAX-DFXDLVLWSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
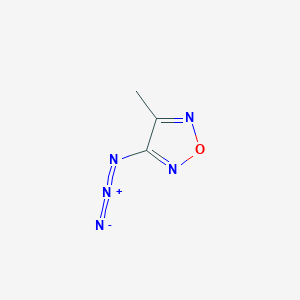
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
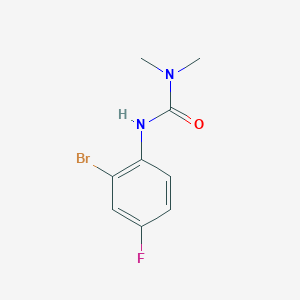
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
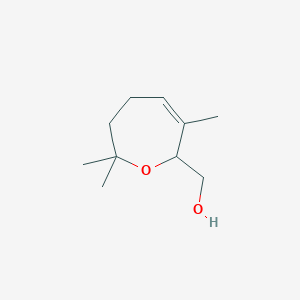
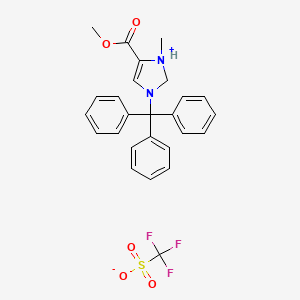
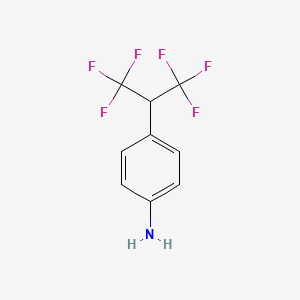
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
